molecular formula C27H25N7O8S3 B12775866 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)carbonyl)amino)acetyl)amino)-3-(((2,3-dihydro-1H-indol-5-yl)thio)methyl)-8-oxo-, (6R-(6-alpha,7-beta))- CAS No. 108376-15-4

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)carbonyl)amino)acetyl)amino)-3-(((2,3-dihydro-1H-indol-5-yl)thio)methyl)-8-oxo-, (6R-(6-alpha,7-beta))-

Cat. No.: B12775866
CAS No.: 108376-15-4
M. Wt: 671.7 g/mol
InChI Key: USIHERORABLSHM-PIATZHDUSA-N
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Description

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(((1,4-dihydro-1,5-dihydroxy-4-oxo-2-pyridinyl)carbonyl)amino)acetyl)amino)-3-(((2,3-dihydro-1H-indol-5-yl)thio)methyl)-8-oxo-, (6R-(6-alpha,7-beta))- is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its intricate structure, which includes multiple functional groups such as thiazole, indole, and pyridine rings, making it a versatile molecule in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the thiazole ring, the incorporation of the indole moiety, and the attachment of the pyridine derivative. Each step requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound often employs batch or continuous flow synthesis methods. These methods are optimized for high yield and purity, utilizing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and indole rings, leading to the formation of sulfoxides and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

    Substitution: The presence of multiple functional groups allows for various substitution reactions, such as nucleophilic substitution at the thiazole ring or electrophilic aromatic substitution on the indole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups, which can further enhance the compound’s biological activity or chemical stability.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: Medically, the compound is explored for its potential therapeutic effects, particularly in the treatment of bacterial infections, due to its structural similarity to known antibiotics.

Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in chemical reactions, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and indole rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The pyridine derivative can also participate in metal coordination, affecting the function of metalloproteins.

Comparison with Similar Compounds

    Penicillin: Shares the beta-lactam ring structure but lacks the complex functional groups present in this compound.

    Cephalosporin: Another beta-lactam antibiotic with a similar core structure but different side chains.

    Carbapenem: Known for its broad-spectrum antibiotic activity, similar in some structural aspects but with distinct functional groups.

Uniqueness: This compound’s uniqueness lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its structural complexity allows for diverse interactions with biological targets, making it a versatile molecule in medicinal chemistry.

Properties

CAS No.

108376-15-4

Molecular Formula

C27H25N7O8S3

Molecular Weight

671.7 g/mol

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]acetyl]amino]-3-(2,3-dihydro-1H-indol-5-ylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C27H25N7O8S3/c28-27-30-15(10-45-27)19(31-22(37)16-6-17(35)18(36)7-33(16)42)23(38)32-20-24(39)34-21(26(40)41)12(9-44-25(20)34)8-43-13-1-2-14-11(5-13)3-4-29-14/h1-2,5-7,10,19-20,25,29,36,42H,3-4,8-9H2,(H2,28,30)(H,31,37)(H,32,38)(H,40,41)/t19?,20-,25-/m1/s1

InChI Key

USIHERORABLSHM-PIATZHDUSA-N

Isomeric SMILES

C1CNC2=C1C=C(C=C2)SCC3=C(N4[C@@H]([C@@H](C4=O)NC(=O)C(C5=CSC(=N5)N)NC(=O)C6=CC(=O)C(=CN6O)O)SC3)C(=O)O

Canonical SMILES

C1CNC2=C1C=C(C=C2)SCC3=C(N4C(C(C4=O)NC(=O)C(C5=CSC(=N5)N)NC(=O)C6=CC(=O)C(=CN6O)O)SC3)C(=O)O

Origin of Product

United States

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